

An In-depth Technical Guide to the Spectroscopic Analysis of Valeryl Bromide

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Compound of Interest

Compound Name: Valeryl Bromide

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This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **valeryl bromide** (pentanoyl bromide). It includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis process.

Spectroscopic Data Presentation

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **valeryl bromide**.

Table 1: ^1H NMR Spectroscopic Data for **Valeryl Bromide**

Protons (Position)	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH_3 (C5)	~0.94	Triplet (t)	3H
CH_2 (C4)	~1.37	Sextet	2H
CH_2 (C3)	~1.66	Quintet	2H
CH_2 (C2)	~2.99	Triplet (t)	2H

Solvent: CDCl_3 . Reference: TMS (0 ppm). Data derived from spectral information.[1]

Table 2: ^{13}C NMR Spectroscopic Data for **Valeryl Bromide**

Carbon (Position)	Chemical Shift (δ , ppm)
C5 (CH ₃)	~13.7
C4 (CH ₂)	~22.0
C3 (CH ₂)	~26.5
C2 (CH ₂)	~45.0
C1 (C=O)	~170.0

Solvent: CDCl_3 . Note: These are predicted values based on typical shifts for acyl halides and related structures. The carbonyl carbon (C1) in acyl bromides is highly deshielded.

Table 3: Key FT-IR Absorption Data for **Valeryl Bromide**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
C=O (Acyl Bromide)	~1800	Strong	Stretch
C-H (Alkyl)	2850-2960	Medium-Strong	Stretch
C-Br	515-690	Medium	Stretch

Note: The carbonyl (C=O) stretching frequency for acyl bromides is characteristically high due to the inductive effect of the bromine atom.[2]

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ^1H and ^{13}C NMR spectra.

Materials:

- **Valeryl bromide** sample
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- Pipettes
- NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **valeryl bromide** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial. Ensure the solvent contains 0.03% (v/v) TMS to serve as an internal standard.
- **Transfer to NMR Tube:** Using a pipette, transfer the solution into a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube into the spectrometer's autosampler or manual probe.
- **Spectrometer Calibration:** Lock the spectrometer on the deuterium signal of the CDCl_3 solvent. Perform shimming to optimize the magnetic field homogeneity.[3]
- **^1H NMR Acquisition:**
 - Acquire the proton spectrum using standard parameters.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Collect 8-16 scans for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire the carbon spectrum using a proton-decoupled pulse sequence.

- This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ^1H NMR and the CDCl_3 peak to 77.16 ppm for ^{13}C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample.

Materials:

- **Valeryl bromide** sample
- FT-IR Spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Kimwipes

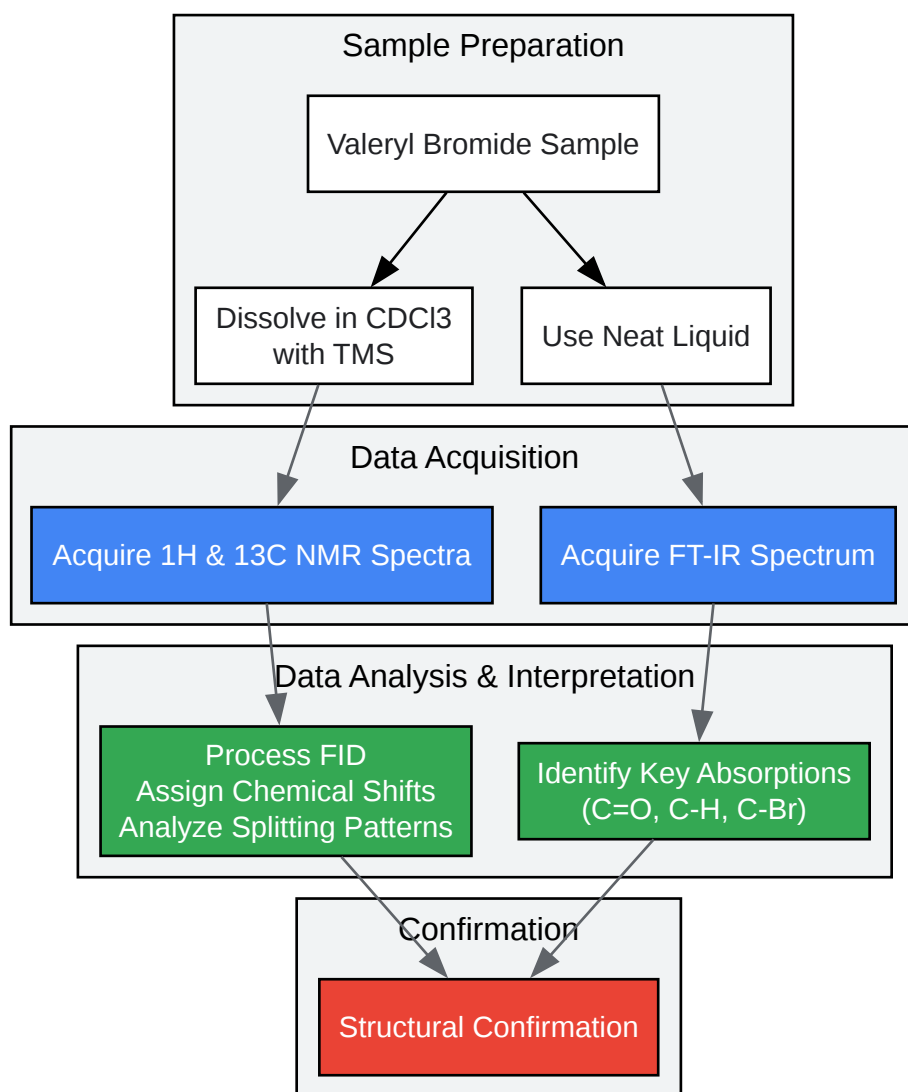
Procedure (using ATR):

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty accessory. This accounts for atmospheric CO_2 and H_2O absorptions.
- Sample Application: Place a single drop of neat (undiluted) **valeryl bromide** onto the center of the diamond ATR crystal.[\[4\]](#)
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

- **Cleaning:** After analysis, carefully clean the ATR crystal by wiping it with a Kimwipe dampened with isopropanol or another suitable solvent.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **valeryl bromide**, from sample handling to final structural confirmation.



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